![molecular formula C10H14ClN3OS B1666444 Azintamide CAS No. 1830-32-6](/img/structure/B1666444.png)
Azintamide
Overview
Description
Azintamide is an aryl sulfide . It is a small molecule that is currently under investigation . It is also known by other names such as Azintamid, Azintamida, Azintamidum, and Oragallin .
Synthesis Analysis
Azintamide is synthesized via substitution, acidification, and condensation using 3,6-dichloropyridazine as the raw material .Molecular Structure Analysis
The molecular formula of Azintamide is C10H14ClN3OS . The molecular weight is 259.76 g/mol . The IUPAC name is 2-[(6-chloropyridazin-3-yl)sulfanyl]-N,N-diethylacetamide .Chemical Reactions Analysis
Azintamide was found to be reduced at the dropping mercury electrode over the pH range 1.8-9.4 in Britton Robinson buffers containing 20% methanol . At pH 7.42, a well-defined diffusion-controlled cathodic wave was produced .Physical And Chemical Properties Analysis
Azintamide is a solid substance . The predicted water solubility is 0.705 mg/mL . The logP values calculated by ALOGPS and Chemaxon are 2.12 and 1.34 respectively .Relevant Papers Several papers have been published on Azintamide. Some of them include a study on the efficacy and safety of compound Azintamide on dyspepsia symptoms in a multicentre self-controlled trial , and another study on the efficacy and safety of Azintamide enteric-coated tablets in the treatment of indigestion .
Scientific Research Applications
Azintamide: A Comprehensive Analysis of Scientific Research Applications
Dermatology: Azintamide has been studied as a therapeutic agent in psoriasis vulgaris , indicating its potential application in dermatological conditions characterized by inflammation and abnormal skin cell growth .
Gastroenterology: In the field of gastroenterology, Azintamide is effective and safe in the treatment of dyspepsia symptoms by modulating visceral sensitivity and gastrointestinal motility .
Pharmacology: Azintamide’s pharmacological profile includes its uses, interactions, and mechanism of action. It is important for pharmaceutical research to understand these aspects to optimize drug development and patient safety .
NCATS Inxight Drugs — AZINTAMIDE Azintamide: Uses, Interactions, Mechanism of Action | DrugBank Online
Mechanism of Action
Mode of Action
It is believed to modulate visceral sensitivity and gastrointestinal motility, which can alleviate symptoms of dyspepsia
Result of Action
It has been observed to be effective in treating dyspepsia symptoms, suggesting that it may have effects on the cells of the gastrointestinal tract . More research is needed to understand the specific molecular and cellular effects of Azintamide.
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLKKMZJCJBOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171370 | |
Record name | Azintamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azintamide | |
CAS RN |
1830-32-6 | |
Record name | Azintamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1830-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azintamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azintamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azintamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Azintamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azintamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AZINTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACZ6L64B41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the precise mechanism of action of Azintamide?
A1: While the exact mechanism of action of Azintamide is not fully elucidated in the provided research, several studies suggest it may work by:
- Improving gastric motility: [] This could explain its efficacy in relieving abdominal distension, a common symptom of functional dyspepsia.
- Modulating visceral sensitivity: [] This potential mechanism requires further investigation but could contribute to its overall effectiveness in addressing dyspepsia.
Q2: What are the downstream effects of Azintamide administration?
A2: Research indicates that Azintamide can lead to:
- Increased maximal water loading volume: [, ] This finding supports its role in improving gastric accommodation and reducing fullness.
- Decreased symptom scores for various dyspeptic symptoms: [, , , , , , , , , , , , , , , , , , , , , , , ] This consistent finding across multiple studies highlights its therapeutic benefit in managing dyspepsia.
Q3: What is the molecular formula and weight of Azintamide?
A3: The provided research does not explicitly state the molecular formula or weight of Azintamide. Further investigation into its chemical structure is necessary.
Q4: Is there any spectroscopic data available for Azintamide?
A4: Yes, Proton Magnetic Resonance (PMR) spectrometry has been used for the quantitative analysis of Azintamide in pharmaceutical preparations. [] The PMR spectrum can confirm the drug's identity and purity.
Q5: How stable is Azintamide under various storage conditions?
A5: The provided research does not offer detailed information on the stability of Azintamide under different storage conditions. Further studies are required to determine its shelf life and optimal storage parameters.
Q6: Has Azintamide been investigated for its compatibility with other materials in drug formulations?
A6: While the research mentions the use of Azintamide in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] it lacks specific details about its compatibility with various excipients. Further research is needed to optimize its formulation and ensure stability and efficacy.
Q7: Does Azintamide possess any catalytic properties?
A7: The provided research does not mention any catalytic properties associated with Azintamide. Its primary focus is its therapeutic application in managing dyspepsia.
Q8: Have any computational studies been conducted on Azintamide?
A8: The provided research does not mention any computational studies or QSAR models developed for Azintamide. Such studies could be beneficial in understanding its structure-activity relationship and designing more potent analogs.
Q9: How do modifications to the Azintamide structure impact its activity?
A9: The provided research lacks information regarding SAR studies on Azintamide. Understanding how structural changes influence its potency, selectivity, and pharmacokinetic properties could guide future drug development efforts.
Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Azintamide?
A10: The research primarily focuses on the clinical application of Azintamide in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] without delving into specific formulation strategies. Further research is required to explore alternative drug delivery systems or modifications to enhance its bioavailability and therapeutic potential.
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